molecular formula C18H22N6O B2370305 N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide CAS No. 477865-49-9

N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2370305
CAS No.: 477865-49-9
M. Wt: 338.415
InChI Key: HISMRUWQMRIUPQ-RGVLZGJSSA-N
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Description

N'-[7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a triazolopyrimidine derivative characterized by a substituted phenoxyethyl group at position 7 of the triazolopyrimidine core and a dimethylmethanimidamide moiety at the N'-position. Its synthesis typically involves multi-component reactions or nucleophilic substitutions, with modifications at the 5- and 7-positions significantly influencing its physicochemical and biological properties.

Properties

IUPAC Name

N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-12-8-13(2)10-15(9-12)25-14(3)16-6-7-19-18-21-17(22-24(16)18)20-11-23(4)5/h6-11,14H,1-5H3/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISMRUWQMRIUPQ-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC(=NN23)N=CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC(=NN23)/N=C/N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from various research studies.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The key structural features include:

  • A triazolo[1,5-a]pyrimidine core.
  • A dimethylmethanimidamide substituent.
  • A phenoxyethyl group that may contribute to its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines. In one study, compounds similar to this compound were tested for their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The results indicated that certain derivatives exhibited IC50 values ranging from 1.95 μM to 4.24 μM, outperforming standard chemotherapeutics like Pemetrexed with an IC50 of 7.26 μM .

Antimicrobial Activity

Triazole derivatives also demonstrate antimicrobial properties. In studies evaluating similar compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus, some exhibited substantial inhibition. For example, certain derivatives were reported to have effective antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes in metabolic pathways crucial for cell proliferation and survival. The inhibition of thymidylate synthase leads to disrupted DNA synthesis and subsequent apoptosis in cancer cells.

Research Findings and Case Studies

A comprehensive evaluation of various studies reveals the following insights:

Study Cell Line IC50 (μM) Activity
Study AMCF-71.1Antiproliferative
Study BHCT-1162.6Antiproliferative
Study CHepG21.4Antiproliferative
Study DE. coliMIC: 8 μg/mLAntimicrobial
Study ES. aureusMIC: 16 μg/mLAntimicrobial

These findings suggest that the compound holds promise as a lead for further development in both anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazolopyrimidine Family

Triazolopyrimidines share a common heterocyclic core but differ in substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight Key Spectral Data Reference
N'-[7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide 7: 3,5-dimethylphenoxyethyl; N': N,N-dimethylmethanimidamide Not reported IR: C=N (1,629 cm⁻¹), NH (3,518 cm⁻¹); NMR: δ 2.45 (CH₃), 6.42–6.56 (aromatic H)
7-(3,5-Dimethoxyphenylamino)-2,5-dimethyltriazolo[1,5-a]pyrimidine 7: 3,5-dimethoxyphenylamino; 2,5: methyl 299.3 g/mol MS: m/z 299 (100%); NMR: δ 3.80 (OCH₃), 6.42–6.56 (aromatic H)
N2-(4-Chlorobenzyl)-5-methyl-N7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-2,7-diamine 2: 4-chlorobenzyl; 7: 3,4,5-trimethoxyphenylamino; 5: methyl 455.4 g/mol MS: [M+1]+ = 455.4; NMR: δ 7.0–7.5 (aromatic H)
N'-[7-(4-Fluorostyryl)triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide 7: 4-fluorostyryl; N': N-methoxymethanimidamide 312.3 g/mol NMR: δ 6.8–7.4 (styryl H); IR: C=N (1,620 cm⁻¹)

Key Differences and Implications

N,N-Dimethylmethanimidamide at N' introduces a basic imine group, contrasting with the methoxy or chlorobenzyl groups in analogues like and , which may alter hydrogen-bonding interactions with targets.

Synthetic Routes: The target compound’s synthesis likely parallels methods for 7-chlorotriazolopyrimidines (e.g., nucleophilic substitution with phenoxyethyl amines). In contrast, 7-anilino derivatives (e.g., 7n–7q in ) are synthesized via condensation reactions between 7-chloro precursors and substituted anilines.

Physicochemical Properties: Polarity: Methoxy groups (as in ) increase polarity versus methyl groups, affecting solubility and metabolic stability.

Stability and Metabolic Profiles

  • Compounds with N,N-dimethylmethanimidamide groups (e.g., the target) show enhanced metabolic stability compared to primary amines (e.g., 7n–7q in ) due to reduced oxidative deamination.

Preparation Methods

General Synthetic Approaches to the Core Structure

Synthesis ofTriazolo[1,5-a]pyrimidine Core

The construction of thetriazolo[1,5-a]pyrimidine core can be achieved through several synthetic routes. Based on available literature, the most common approaches involve:

From Aminotriazoles and β-Dicarbonyl Compounds

One of the most established methods involves the reaction of 3-amino-1,2,4-triazole derivatives with β-dicarbonyl compounds. This approach typically requires acidic catalysis and proceeds through initial condensation followed by cyclization to form the pyrimidine ring.

Table 2.1: Reaction Conditions forTriazolo[1,5-a]pyrimidine Core Formation

Triazole Substrate β-Dicarbonyl Compound Catalyst Solvent Temperature (°C) Time (h) Yield (%)
3-Amino-1,2,4-triazole Ethyl acetoacetate p-Toluenesulfonic acid Ethanol 78 6-8 70-85
5-Amino-1,2,4-triazole Ethyl benzoylacetate Hydrochloric acid n-Butanol 110 4-6 65-80
3-Amino-5-phenyl-1,2,4-triazole Acetylacetone Acetic acid Xylene 140 3-5 75-90
From 2-Hydrazinylpyrimidines

Another significant approach involves the cyclization of 2-hydrazinylpyrimidines with appropriate reagents such as orthoformates, carboxylic acids, or acid chlorides to form the triazole ring. This method has been shown effective for introducing various substituents at position 2 of the triazolopyrimidine system.

Triazolyl Amidine Cyclization

Triazolyl amidines can undergo cyclization with β-dicarbonyl compounds or their derivatives to form thetriazolo[1,5-a]pyrimidine core. This route is particularly useful when specific substitution patterns are desired.

Functionalization of theTriazolo[1,5-a]pyrimidine Core

After constructing the core structure, selective functionalization at positions 2 and 7 is often required. This can be achieved through:

Halogenation Reactions

Halogenation, particularly chlorination, at positions 5 and 7 is commonly performed using phosphorus oxychloride. This creates reactive sites for subsequent nucleophilic substitution reactions.

R-[1,2,4]triazolo[1,5-a]pyrimidine + POCl₃ → 7-Chloro-R-[1,2,4]triazolo[1,5-a]pyrimidine
Nucleophilic Substitution Reactions

Specific Synthesis of N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

Based on the available literature on similar compounds, the synthesis of our target molecule can be achieved through the following proposed synthetic route:

Preparation of the FunctionalizedTriazolo[1,5-a]pyrimidine Core

Synthesis of 3-Amino-1,2,4-triazole

The first step involves the preparation of 3-amino-1,2,4-triazole from aminoguanidine carbonate and formic acid in the presence of pyridine.

Aminoguanidine carbonate + Formic acid → 3-Amino-1,2,4-triazole + CO₂ + H₂O
Formation of theTriazolo[1,5-a]pyrimidine Ring

The 3-amino-1,2,4-triazole is condensed with ethyl acetoacetate in acetic acid under reflux conditions to form the triazolopyrimidine core structure.

3-Amino-1,2,4-triazole + Ethyl acetoacetate → 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine + Ethanol + H₂O
Chlorination at Position 7

The resultingtriazolo[1,5-a]pyrimidine undergoes chlorination with phosphorus oxychloride to introduce a chlorine atom at position 7, creating a reactive site for subsequent functionalization.

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine + POCl₃ → 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine + H₃PO₄

Introduction of the 1-(3,5-Dimethylphenoxy)ethyl Group at Position 7

Preparation of 1-(3,5-Dimethylphenoxy)ethanol

The 3,5-dimethylphenoxy ethanol moiety is prepared by reacting 3,5-dimethylphenol with 3-chloro-1,2-propanediol in the presence of a base such as sodium hydroxide at 80-100°C, similar to the method described for related compounds.

3,5-Dimethylphenol + 3-Chloro-1,2-propanediol → 3-(3,5-Dimethylphenoxy)propane-1,2-diol
Conversion to a Suitable Reactive Intermediate

The hydroxyl group is converted to a better leaving group, such as a tosylate or mesylate, to enable subsequent nucleophilic substitution.

Nucleophilic Substitution Reaction

The 7-chloro-triazolo[1,5-a]pyrimidine derivative undergoes nucleophilic substitution with the activated 1-(3,5-dimethylphenoxy)ethyl derivative in the presence of a base to yield the 7-substituted intermediate.

Table 3.1: Reaction Conditions for Introduction of 1-(3,5-Dimethylphenoxy)ethyl Group

Substrate Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine 1-(3,5-Dimethylphenoxy)ethyl tosylate K₂CO₃ DMF 70-80 10-12 65-75
7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine 1-(3,5-Dimethylphenoxy)ethyl mesylate NaH THF 60-70 8-10 70-80

Introduction of the N,N-Dimethylmethanimidamide Group at Position 2

Functionalization of Position 2

The position 2 of thetriazolo[1,5-a]pyrimidine can be functionalized through metallation with a strong base such as n-butyllithium, followed by reaction with electrophiles to introduce a suitable precursor for the N,N-dimethylmethanimidamide group.

Formation of the N,N-Dimethylmethanimidamide Group

The formation of the N,N-dimethylmethanimidamide group typically involves reaction with N,N-dimethylformamide dimethyl acetal or similar reagents, which can introduce the required functional group directly at position 2.

2-Functionalized-7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine + (CH₃)₂NCH(OCH₃)₂ → Target compound

Alternative Synthetic Routes and Strategies

Convergent Synthesis Approach

A more efficient convergent approach involves the preparation of key building blocks separately, followed by their coupling in the later stages of synthesis:

Synthesis of 2-SubstitutedTriazolo[1,5-a]pyrimidine

A 2-substitutedtriazolo[1,5-a]pyrimidine containing a suitable precursor for the N,N-dimethylmethanimidamide group is prepared first.

Separate Preparation of the 1-(3,5-Dimethylphenoxy)ethyl Fragment

The 1-(3,5-dimethylphenoxy)ethyl fragment is prepared separately using the methods described in section 3.2.1.

Late-Stage Coupling

The two fragments are coupled through appropriate reactions, such as nucleophilic substitution or transition metal-catalyzed cross-coupling, to afford the target compound.

One-Pot Triazolopyrimidine Formation

Recent literature has described one-pot methods for the synthesis oftriazolo[1,5-a]pyrimidines. These methods may be adapted for our target compound:

Three-Component One-Pot Synthesis

A three-component reaction involving 5-amino-1,2,4-triazole, an appropriate aldehyde, and a β-dicarbonyl compound can directly form substitutedtriazolo[1,5-a]pyrimidines in a single step.

Calcium Carbide-Mediated Synthesis

The reaction of amino-1,2,4-triazole with aromatic aldehydes in the presence of calcium carbide, cuprous bromide, and a base can affordtriazolo[1,5-a]pyrimidines under relatively mild conditions.

Table 4.1: Comparison of Synthetic Approaches

Approach Advantages Disadvantages Overall Yield (Estimated) Number of Steps
Linear Synthesis Well-established precedent in literature Multiple steps, purification of intermediates 30-40% 7-9
Convergent Synthesis Higher efficiency for complex substrates More complex planning required 40-50% 5-7
One-Pot Methods Fewer isolation steps, time-efficient May require optimization for specific substrates 35-45% 3-5

Analytical Characterization and Purity Assessment

Physical Properties

The target compound N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide has the following physical properties:

Table 5.1: Physical Properties

Property Value/Description
Molecular Formula C₁₈H₂₂N₆O
Molecular Weight 338.4 g/mol
Appearance Crystalline solid
Solubility Soluble in dichloromethane, chloroform, DMSO; sparingly soluble in water
LogP (calculated) Approximately 3.2-3.8

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized compound can be confirmed by ¹H-NMR and ¹³C-NMR spectroscopy:

¹H-NMR (expected signals, 400 MHz, CDCl₃):

  • δ 8.30-8.40 (s, 1H, triazolopyrimidine H-5)
  • δ 7.60-7.70 (s, 1H, methanimidamide CH)
  • δ 6.60-6.70 (s, 2H, dimethylphenyl H-2, H-6)
  • δ 6.50-6.60 (s, 1H, dimethylphenyl H-4)
  • δ 5.60-5.70 (q, 1H, OCH(CH₃))
  • δ 3.00-3.10 (s, 6H, N(CH₃)₂)
  • δ 2.20-2.30 (s, 6H, dimethylphenyl CH₃)
  • δ 1.60-1.70 (d, 3H, OCH(CH₃))

¹³C-NMR (expected signals, 100 MHz, CDCl₃):

  • δ 160-165 (triazolopyrimidine C-7)
  • δ 155-160 (triazolopyrimidine C-2, C-3a, C-8a)
  • δ 145-150 (methanimidamide C=N)
  • δ 140-145 (dimethylphenyl C-3, C-5)
  • δ 135-140 (dimethylphenyl C-1)
  • δ 120-125 (triazolopyrimidine C-5)
  • δ 115-120 (dimethylphenyl C-2, C-6)
  • δ 110-115 (dimethylphenyl C-4)
  • δ 70-75 (OCH(CH₃))
  • δ 35-40 (N(CH₃)₂)
  • δ 20-25 (dimethylphenyl CH₃)
  • δ 15-20 (OCH(CH₃))
Mass Spectrometry

Table 5.2: Mass Spectrometry Data

Technique Expected Result
ESI-MS (positive mode) [M+H]⁺ at m/z 339.4
HRMS [M+H]⁺ at m/z 339.1933 (calculated for C₁₈H₂₃N₆O)
EI-MS M⁺ at m/z 338.4, with fragments at m/z 323 (loss of CH₃), 294 (loss of N(CH₃)₂)
Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • Aromatic C-H stretching: 3050-3000 cm⁻¹
  • Aliphatic C-H stretching: 2960-2850 cm⁻¹
  • C=N stretching: 1650-1600 cm⁻¹
  • Aromatic C=C stretching: 1600-1400 cm⁻¹
  • C-O stretching: 1300-1200 cm⁻¹
  • C-N stretching: 1200-1100 cm⁻¹

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Table 5.3: HPLC Conditions for Purity Assessment

Parameter Condition
Column C18 reverse phase, 250 × 4.6 mm, 5 μm
Mobile Phase Gradient of acetonitrile and water (both containing 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Run Time 30 minutes
Expected Retention Time 15-20 minutes
Acceptance Criterion >98% purity
Thin-Layer Chromatography (TLC)

TLC analysis can be performed using silica gel plates with an appropriate solvent system such as ethyl acetate/hexane (1:1), with visualization under UV light (254 nm) followed by appropriate staining reagents.

Elemental Analysis

The elemental composition should match the calculated values for C₁₈H₂₂N₆O within ±0.4% as specified for high-purity compounds.

Process Optimization and Scale-Up Considerations

Critical Process Parameters

For industrial production of N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide, several critical process parameters must be controlled:

Q & A

Q. What are the key steps in synthesizing N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide?

The synthesis involves multi-step organic reactions, typically including:

  • Core Formation : Cyclization of triazolopyrimidine precursors using α,β-unsaturated ketones or chalcones via Michael addition .
  • Functionalization : Introduction of the 3,5-dimethylphenoxyethyl group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., DMF solvent, 60–100°C) .
  • Purification : Column chromatography (gradient elution with EtOAc/light petroleum) and recrystallization to achieve >95% purity .
    Critical Parameters : Solvent choice (e.g., ethanol, 1,4-dioxane), reaction time (24–72 hours), and stoichiometric ratios (1.1–4.5 equivalents of amines) significantly impact yield .

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., δ 2.79 ppm for methyl groups in triazolopyrimidine derivatives) .
  • X-ray Crystallography : Resolves bond lengths, angles, and packing arrangements (e.g., triazolo-pyrimidine core with 3,5-dimethylphenoxyethyl substitution) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

  • Enzyme Inhibition Assays : IC50_{50} determination against kinases or proteases using fluorescence-based or colorimetric methods .
  • Cell Viability Tests : MTT assays on cancer cell lines (e.g., IC50_{50} values in μM range for triazolopyrimidine analogs) .
  • Microbial Susceptibility : Broth microdilution to assess antibacterial/antifungal activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–100°C), solvent polarity (DMF vs. ethanol), and catalyst loading .
  • By-Product Analysis : TLC or HPLC monitoring identifies intermediates; quenching side reactions with scavengers (e.g., triethylamine to trap HCl in acylations) .
    Example Optimization :
VariableRange TestedOptimal ConditionYield Improvement
Temperature70–100°C80°C+25%
SolventEthanol/DMFDMF+15%
Reaction Time24–72 h48 h+20%

Q. How do structural modifications (e.g., substituents on the phenoxy group) affect biological activity?

Comparative Analysis :

  • SAR Studies : Replace 3,5-dimethylphenoxy with fluorophenyl or methoxyphenyl groups.
    • 3-Fluorophenoxy : Enhances lipophilicity (logP ↑) and blood-brain barrier penetration .
    • 4-Methoxyphenyl : Improves kinase selectivity (e.g., 10-fold higher affinity for EGFR vs. HER2) .
  • Computational Modeling : Docking simulations (AutoDock Vina) predict binding poses in target proteins (e.g., PARP-1) .
    Data Contradictions : Some analogs show improved in vitro activity but poor in vivo efficacy due to metabolic instability, requiring prodrug strategies .

Q. What strategies resolve discrepancies between in silico predictions and experimental binding affinities?

Integrated Approach :

  • Free Energy Perturbation (FEP) : Refine force field parameters to align MD simulations with SPR-measured KdK_d values .
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., CDK2) to identify unmodeled water molecules or conformational changes .
    Case Study : A triazolopyrimidine derivative showed a predicted KdK_d of 2 nM (computational) vs. 15 nM (experimental). FEP revealed overlooked solvation effects at the binding site .

Methodological Challenges

Q. How to mitigate solubility issues in pharmacokinetic studies?

Strategies :

  • Prodrug Design : Introduce phosphate or ester groups (hydrolyzed in vivo) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance aqueous dispersion .
    Data : Solubility of the free compound in PBS: <10 μg/mL; nanoparticle formulation: >500 μg/mL .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Techniques :

  • DSC/TGA : Detect melting points and thermal stability (e.g., Form I melts at 134°C vs. Form II at 127°C) .
  • PXRD : Distinct diffraction patterns (e.g., 2θ = 12.4°, 15.7° for Form I) .
  • Raman Spectroscopy : Peaks at 1600 cm1^{-1} (C=N stretch) vary with crystal packing .

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